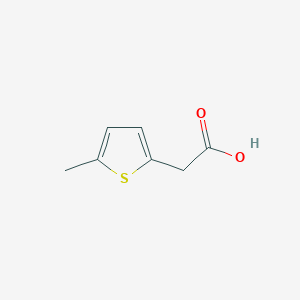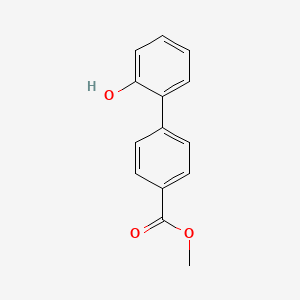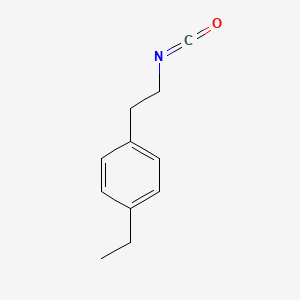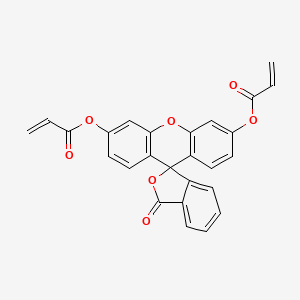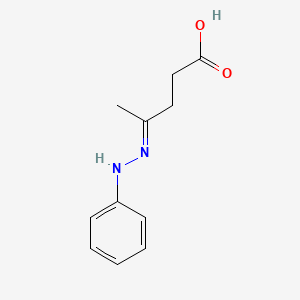
安梯敏
描述
Antithermin is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Antithermin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antithermin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
食品动物中抗菌剂对人类健康的影响
- 摘要:用于食品动物的抗菌剂,包括安梯敏,会导致抗菌素耐药性。这种耐药性可以从动物传播到人类,对健康构成威胁。来自欧洲的证据支持在动物中去除非治疗性抗菌剂 (NTA),因为这些抗菌剂存在这些风险。正在研究 NTA 的环境影响,人们担心它们会加剧环境中耐药基因的负担 (Marshall & Levy, 2011)。
早期使用抗生素改变小鼠微生物组和肥胖
- 摘要:在早期使用抗生素,如安梯敏,会影响小鼠的微生物组和肥胖。这项研究表明对人类健康的影响,特别是关于亚治疗剂量抗生素疗法的使用及其对新陈代谢和肥胖的潜在影响 (Cho 等人,2012)。
食品动物中非治疗性使用导致的抗菌素耐药性
- 摘要:在食品动物中非治疗性使用抗菌剂,包括安梯敏,极大地促进了抗菌素耐药性的传播。这种耐药性可以通过食物链、水和土壤等多种途径从动物传播到人类,因此有必要重新考虑此类使用做法 (Salmanov 等人,2018)。
农场动物使用导致土壤细菌中产生抗生素耐药性
- 摘要:施用来自接受亚治疗剂量抗生素(如安梯敏)治疗的动物的粪便会导致土壤中抗生素耐药菌的增殖。这项研究强调了环境影响,以及需要更好地管理农业中抗生素的使用以防止土壤污染和潜在的人类健康风险 (Ghosh & LaPara, 2007)。
定制材料辅助微生物在肿瘤治疗中的应用
- 摘要:虽然与安梯敏没有直接关系,但这项研究探讨了使用微生物(可能用抗菌剂修饰)进行肿瘤治疗的可能性。这种创新方法将微生物的生物功能与定制材料相结合,为癌症治疗提供了新的可能性 (Chen 等人,2021)。
癌症治疗中的热疗
- 摘要:同样,这项研究没有直接涉及安梯敏,而是讨论了热疗作为一种抗癌策略。这种治疗方法与生物疗法的潜在协同作用(可能包括抗菌剂)为癌症治疗提供了一个有希望的方向 (Yi 等人,2022)。
作用机制
Target of Action
Antithermin, also known as Antithrombin III, is a natural anticoagulant that primarily targets activated proteases of the coagulation system . Its most important target enzymes are Factor Xa and thrombin . These enzymes are inactivated by being trapped in tight, equimolar complexes with the inhibitor .
Mode of Action
Antithermin interacts with its targets by forming a covalent bond, resulting in an inactive 1:1 stoichiometric complex between the two . This interaction involves the active serine of thrombin and an arginine reactive site on Antithermin . The inactivation of these proteases is a major step in the normal clotting process .
Biochemical Pathways
Antithermin affects the coagulation pathway, which is crucial for blood clotting. It inactivates several enzymes in this pathway, including factors IXa, Xa, XIa, and XIIa . This inactivation disrupts the coagulation cascade, preventing the formation of blood clots. Antithermin also has an impact on the inflammatory response of endothelial cells and leukocytes by interacting with surface receptors .
Pharmacokinetics
The pharmacokinetics of Antithermin involve its absorption, distribution, metabolism, and excretion (ADME). The half-life of Antithermin in the plasma is about 2.5 to 3.8 days . This means that it takes this amount of time for the concentration of Antithermin in the body to decrease by half. The half-life may be decreased following surgery, with hemorrhage, acute thrombosis, and/or during heparin administration .
Result of Action
The primary result of Antithermin’s action is the prevention of thromboembolism, a condition where blood clots form in the blood vessels and block blood flow . By inactivating key enzymes in the coagulation pathway, Antithermin prevents the formation of these clots. Additionally, it has anti-inflammatory effects and can modulate the inflammatory response of certain cells .
Action Environment
The action of Antithermin can be influenced by various environmental factors. For instance, systemic inflammatory diseases can cause a drop in Antithermin levels due to consumption by the coagulation system and immunological processes . Furthermore, the efficacy of Antithermin can be affected by the presence of other substances in the body. For example, heparin, a commonly used anticoagulant, can interfere with the therapeutic effects of Antithermin .
生化分析
Biochemical Properties
Antithermin is a 464-amino-acid protein that contains three disulfide bonds and four possible glycosylation sites . It interacts with several enzymes of the coagulation system, inhibiting their activity and thus playing a significant role in blood coagulation . The activity of Antithermin is increased manyfold by the anticoagulant drug heparin, which enhances the binding of Antithermin to thrombin and Factor Xa .
Cellular Effects
Antithermin has a profound impact on various types of cells and cellular processes. It interacts with heparan sulfate proteoglycans (HSPG) on the surface of cells . It modulates the inflammatory response of endothelial cells and leukocytes by interacting with surface receptors . Furthermore, depending on its glycosylation, Antithermin can bind to and perforate bacterial cell walls .
Molecular Mechanism
The mechanism of action of Antithermin involves the formation of a covalent bond with thrombin or Factor Xa, resulting in an inactive 1:1 stoichiometric complex . This interaction involves the active serine of thrombin or Factor Xa and an arginine reactive site on Antithermin . This binding interaction effectively inhibits the prothrombotic activity of these enzymes .
Temporal Effects in Laboratory Settings
Antithermin has a half-life in blood plasma of around 3 days . Its concentration in human blood plasma is high, approximately 0.12 mg/ml, which is equivalent to a molar concentration of 2.3 μM . Over time, the effects of Antithermin can change due to factors such as its stability and degradation .
Dosage Effects in Animal Models
The effects of Antithermin can vary with different dosages in animal models . High-dose supplementation of Antithermin in animal models of Escherichia coli endotoxemia or bacteremia has been reported
Metabolic Pathways
Antithermin is involved in the coagulation cascade, a complex metabolic pathway that regulates blood clotting . It interacts with several enzymes in this pathway, including thrombin and Factor Xa . The interaction of Antithermin with these enzymes inhibits their activity, thereby preventing the formation of blood clots .
Transport and Distribution
Antithermin is synthesized in the liver and then released into the bloodstream . It is distributed within the body through the circulatory system
属性
IUPAC Name |
(4E)-4-(phenylhydrazinylidene)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIUZPWRIZWXRB-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-60-3 | |
| Record name | Levulinic acid phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVULINIC ACID PHENYLHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR7P8D8CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


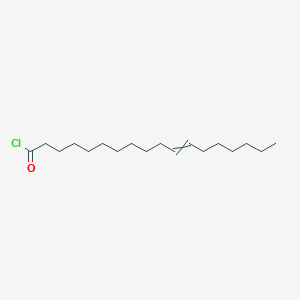

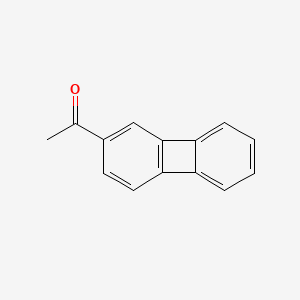
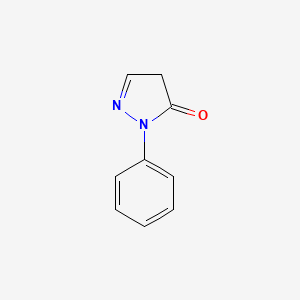
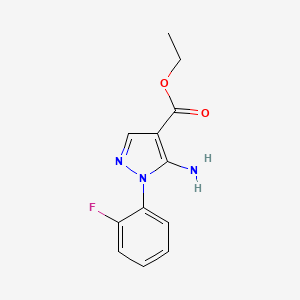
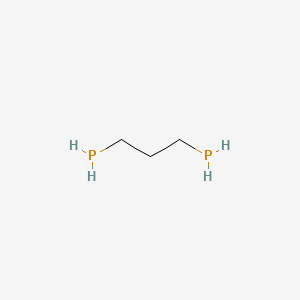
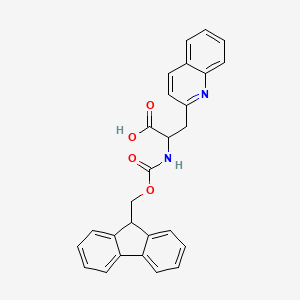
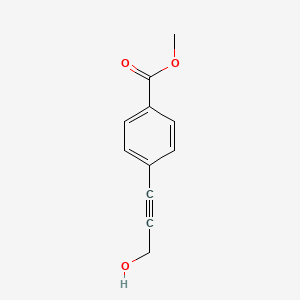
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)

